1-Bromo-3-chloro-2-fluoro-5-iodobenzene

Catalog No.
S14200053
CAS No.
M.F
C6H2BrClFI
M. Wt
335.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-2-fluoro-5-iodobenzene

Product Name

1-Bromo-3-chloro-2-fluoro-5-iodobenzene

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-iodobenzene

Molecular Formula

C6H2BrClFI

Molecular Weight

335.34 g/mol

InChI

InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H

InChI Key

GOYBZTARGKIDNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)I

1-Bromo-3-chloro-5-iodobenzene is an organic compound with the molecular formula C₆H₃BrClI. It belongs to a class of halogenated aromatic compounds characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is notable for its unique reactivity and structural properties, making it a significant intermediate in various chemical syntheses and industrial applications. Its physical properties include a melting point of approximately 84-85 degrees Celsius and a molecular weight of 317.35 g/mol .

, primarily through electrophilic aromatic substitution mechanisms. The halogen atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles. Additionally, it is commonly utilized in Suzuki cross-coupling reactions with arylboronic acids to synthesize biaryl compounds. The compound's reactivity is influenced by the electron-withdrawing nature of the halogens, which enhances its susceptibility to nucleophilic attack .

Types of Reactions:

  • Electrophilic Aromatic Substitution: Involves substitution of hydrogen atoms on the benzene ring with electrophiles.
  • Nucleophilic Aromatic Substitution: Halogen atoms can be replaced by nucleophiles like sodium methoxide or potassium tert-butoxide.
  • Coupling Reactions: Particularly in Suzuki coupling with arylboronic acids.

While specific biological activity data for 1-bromo-3-chloro-5-iodobenzene is limited, halogenated aromatic compounds are often investigated for their potential antimicrobial and anticancer properties. The presence of multiple halogens can influence biological interactions, making this compound a candidate for further research in medicinal chemistry. Its derivatives have been explored for their roles as bioactive molecules and probes in chemical biology.

The synthesis of 1-bromo-3-chloro-5-iodobenzene typically involves multiple steps starting from aniline. Key methods include:

  • Electrophilic Aromatic Substitution:
    • Aniline is first converted to acetanilide using acetic anhydride.
    • Subsequent bromination, chlorination, and iodination reactions are performed.
    • Deprotection and deamination yield the final product.
  • Alternative Synthetic Routes:
    • A method involving 1,3-dibromo-5-chlorobenzene treated with isopropylmagnesium chloride followed by iodine under controlled conditions has been proposed, achieving high yields (around 82%) with reduced reaction times .

1-Bromo-3-chloro-5-iodobenzene finds applications in various fields:

  • Organic Synthesis: Serves as a building block for complex organic molecules.
  • Material Science: Used in the preparation of advanced materials such as molecular glassformers.
  • Medicinal Chemistry: Acts as an intermediate in the synthesis of pharmaceuticals.
  • Chemical Biology: Employed in developing bioactive molecules and probes .

Interaction studies involving 1-bromo-3-chloro-5-iodobenzene focus on its reactivity patterns with different nucleophiles and electrophiles. The presence of multiple halogens alters its electronic properties, influencing how it interacts with biological systems and other chemical species. These studies are crucial for understanding its potential applications in drug development and material science.

Similar Compounds:

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-3-chloro-5-bromobenzene
  • 1-Bromo-2-chloro-4-fluorobenzene

Comparison Table:

Compound NameHalogen CompositionUnique Properties
1-Bromo-3-chloro-5-fluorobenzeneBromine, Chlorine, FluorineDifferent reactivity due to fluorine's electronegativity
1-Bromo-3-chloro-5-bromobenzeneBromine, ChlorineHigher bromine content may lead to increased reactivity
1-Bromo-2-chloro-4-fluorobenzeneBromine, Chlorine, FluorineUnique positioning of halogens affects substitution patterns

Uniqueness: 1-bromo-3-chloro-5-iodobenzene is distinguished by its combination of three different halogens (bromine, chlorine, iodine), which provides diverse reactivity patterns compared to other halogenated benzenes. This diversity allows for a broader range of chemical transformations and applications in organic synthesis .

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

333.80572 g/mol

Monoisotopic Mass

333.80572 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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